Thionylimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

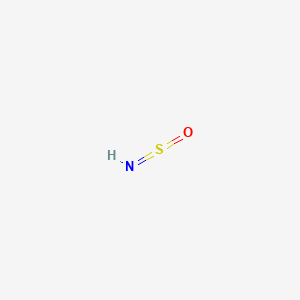

Thionylimide (HNSO) is a heteronuclear molecule composed of nitrogen, sulfur, oxygen, and hydrogen. Its structure features a planar OSNH arrangement with bond lengths of S–N (1.530–1.563 Å) and S–O (1.427–1.431 Å), intermediate between single and double bonds . The molecule exhibits a bent geometry at the nitrogen atom (∠SNH ≈ 110°–130°) and has been detected in interstellar space, marking it as the first N-, S-, and O-bearing molecule identified in such environments . Synthetically, HNSO is prepared via gas-phase reactions or through adduct formation with Lewis acids .

Chemical Reactions Analysis

Reactivity with Transition Metals

HNSO acts as a ligand, forming complexes with d-block metals. Key reactions include:

-

Mechanistic Insight : The M–N–S bond angle varies (145–175°) based on metal electronegativity and orbital hybridization .

Main Group Chemistry

HNSO reacts with main group elements, forming stable compounds:

-

Antimony(V) complexes :

Ar3Sb+2HNSO→Ar3Sb NSO 2+H2These complexes exhibit trigonal bipyramidal geometry, with Sb N bonds averaging 2.05 Å .

-

Bridging behavior : HNSO links metal centers in polynuclear complexes (e.g., Mo NSO Hg), enabling electron transfer pathways .

Interstellar Formation Pathways

In molecular clouds (e.g., G+0.693-0.027), HNSO forms via radical-mediated surface reactions :

NSO+H→HNSO(on icy grains)

-

Abundance : Fractional abundance relative to H₂ is 6×10−10, ~37× lower than SO .

-

Alternative routes : Gas-phase reactions involving HSO and NH2 are theorized but unconfirmed .

Reactivity with Lewis Acids

HNSO forms adducts with Lewis acids (e.g., BH₃, AlCl₃) :

HNSO+BH3→HNSO BH3

Decomposition and Stability

-

Thermal decomposition : HNSO dissociates above 200°C:

2HNSO→N2O+H2S+SO2 -

Hydrolysis : Reacts violently with water:

HNSO+H2O→NH3+H2SO3

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing thionylimide derivatives, and how can purity be ensured?

this compound derivatives (e.g., ionic thionylimides like N(CH₃)₄NSO) are synthesized via ion-exchange or metathesis reactions. For example, alkali metal thionylimides (KNSO, RbNSO) react with tetraorganylammonium halides in liquid ammonia to form stable derivatives . Key steps include:

- Purity control : Use recrystallization in anhydrous solvents (e.g., acetonitrile) and characterize products via X-ray crystallography to confirm structural integrity.

- Moisture sensitivity : Handle derivatives under inert atmospheres (argon/glovebox) to prevent hydrolysis .

Q. How can vibrational spectroscopy resolve the molecular geometry of this compound?

Infrared (IR) spectroscopy of gaseous HNSO/DSNO reveals bond angles (∠OSN ≈ 120°, ∠SNX ≈ 110–130°) and force constants (SO: 8.7 mdyn/Å, SN: 8.3 mdyn/Å). Assignments are validated by isotopic substitution (e.g., OSND vs. OSNH) and comparison with computational predictions (e.g., HF/6-31+G*) .

Advanced Research Questions

Q. How do Coriolis interactions complicate the rotational analysis of this compound’s infrared spectrum?

High-resolution IR studies of the ν₂ (S–O stretching) band at 1257.58 cm⁻¹ show perturbations from the 5¹6¹ dark state via a- and b-axis Coriolis coupling. To resolve this:

- Use a Hamiltonian model incorporating both interaction types.

- Refine molecular constants (e.g., rotational and centrifugal distortion parameters) iteratively to account for high Kₐ and J perturbations .

Q. What computational strategies predict isomerization pathways of this compound, and how do they compare with experimental data?

Ab initio (MP2/6-31+G*) and DFT (B3LYP/6-31+G*) methods identify eight HNSO isomers, four of which are experimentally confirmed. Key steps:

- Map potential energy surfaces (PES) to locate transition states (3- or 4-membered rings).

- Validate pathways using G2/CBS-Q energetics and compare with experimental isomer stabilities (e.g., HONS vs. HNSO) .

Q. How can contradictions in spectroscopic data between studies be systematically addressed?

For example, discrepancies in SO/SN bond orders (1.8–1.9 from IR vs. 1.5–1.7 from rotational analysis ):

- Re-evaluate force constant assumptions (e.g., valence vs. Urey-Bradley models).

- Cross-validate with quantum-chemical calculations (e.g., bond order analysis via NBO or AIM methods).

Q. What synthetic routes enable the preparation of homoleptic arsenic/thionylimide complexes, and what challenges arise?

Arsenic tri(this compound), As(NSO)₃, is synthesized via metathesis of AsX₃ (X = F, Cl) with KNSO or Hg(NSO)₂. Challenges include:

- Moisture sensitivity : Use rigorously dried solvents (e.g., THF) and Schlenk-line techniques.

- Low yields : Optimize stoichiometry (2–3 mmol precursor → 35–40% yield) and characterize via ¹H/¹³C NMR in deuterated solvents .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity with transition metals?

- Reactivity screening : Use half-sandwich hydrido complexes (e.g., CpM(CO)₃H, M = Cr, Mo) to probe NSO ligand transfer to metals.

- Kinetic monitoring : Employ stopped-flow IR to track intermediate formation (e.g., [Cp(CO)₃M]As(ᵗBu)(NSO)) .

Q. What statistical approaches are suitable for analyzing perturbed rotational spectra?

- Least-squares fitting : Use programs like SPFIT/SPCAT to refine Hamiltonian parameters.

- Error analysis : Report confidence intervals for constants (e.g., B, Dₖ) and compare with perturbation theory predictions .

Q. Data Reporting Standards

Comparison with Similar Compounds

Comparison with Main Group V Thionylimides

Arsenic and Antimony Tris(thionylimides)

The homoleptic compounds As(NSO)₃ and Sb(NSO)₃ are synthesized via metathesis of AsX₃/SbX₃ (X = F, Cl, Br) with KNSO in THF or acetonitrile. Key differences include:

- Yields : Sb(NSO)₃ is obtained in lower yields (27%) compared to As(NSO)₃ (35–40%) due to hygroscopicity and thermal instability .

- Stability : Both compounds are moisture-sensitive, but Sb(NSO)₃ decomposes above 87°C, while As(NSO)₃ remains stable at higher temperatures .

- Reactivity: The As–N bond in As(NSO)₃ is prone to cleavage, enabling ligand exchange with transition metals (e.g., forming [Pt(PPh₃)₂(NSO)₂]).

Organoarsenic and Organoantimony Thionylimides

tert-Butyl derivatives like 'BuAs(NSO)₂ and 'BuSb(NSO)₂ exhibit distinct behavior:

- Oxidation Sensitivity: Di(thionylimides) (e.g., 'BuAs(NSO)₂) are less oxidation-prone than mono(thionylimides) (e.g., 'Bu₂As(NSO)), attributed to steric protection of the As/Sb center .

- Physical State : 'BuSb(NSO)₂ solidifies below room temperature, whereas 'BuAs(NSO)₂ remains an oily liquid .

Table 1: Comparison of Main Group V Thionylimides

Comparison with Ionic Thionylimides

Ionic derivatives such as N(CH₃)₄NSO are synthesized via ion exchange between KNSO and tetraorganylammonium halides in liquid ammonia . Unlike covalent thionylimides:

- Solubility : Ionic compounds are soluble in polar solvents (e.g., ammonia), whereas covalent analogs require THF or acetonitrile.

- Stability : N(CH₃)₄NSO is less moisture-sensitive due to ionic lattice stabilization .

Comparison with Transition Metal Complexes

Thionylimide acts as a ligand in complexes like cis-[Pt(PPh₃)₂(NSO)₂] and Cp₂Ti(NSO)₂ :

- Synthetic Routes : Pt complexes form via ligand displacement from Hg(NSO)₂ or Me₃SiNSO, while Ti/Zr/Hf complexes use Cp₂MCl₂ precursors with KNSO .

- Electronic Effects: The NSO⁻ ligand exhibits strong σ-donor and weak π-acceptor properties, influencing redox behavior. For example, Cp₂Ti(NSO)₂ undergoes reversible oxidation at −0.15 V (vs. Fc⁺/Fc) .

- Structural Diversity : Ti complexes adopt pseudo-tetrahedral geometries, whereas Pt complexes show cis/trans isomerism depending on the NSO⁻ source .

Table 2: Spectroscopic Data for this compound Derivatives

| Compound | ν(SO) (cm⁻¹) | ν(SN) (cm⁻¹) | Reference |

|---|---|---|---|

| HNSO | 1160 | 980 | |

| As(NSO)₃ | 1120–1180 | 950–970 | |

| N(CH₃)₄NSO | 1155 | 965 |

Properties

CAS No. |

13817-04-4 |

|---|---|

Molecular Formula |

HNOS |

Molecular Weight |

63.08 g/mol |

InChI |

InChI=1S/HNOS/c1-3-2/h1H |

InChI Key |

PIZNQHDTOZMVBH-UHFFFAOYSA-N |

SMILES |

N=S=O |

Canonical SMILES |

N=S=O |

Key on ui other cas no. |

13817-04-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.